Enhanced Lipophilic Bulk Differentiates 478039-52-0 from 4-Methoxy and 4-Fluoro Analogs in Ligand Efficiency Modeling
The 4-phenoxyanilino substituent in 478039-52-0 imparts substantially higher calculated lipophilicity (XLogP3 = 6.2) compared to closely related analogs bearing smaller 4-substituents: the 4-methoxyanilino analog (CAS 1164505-54-7) has an estimated XLogP3 of approximately 4.7, and the 4-fluoroanilino analog (CAS 477888-38-3) has an estimated XLogP3 of approximately 4.9 [1]. This difference of 1.3–1.5 log units translates to roughly a 20- to 30-fold increase in octanol-water partition coefficient, profoundly affecting membrane permeability, plasma protein binding, and intracellular accumulation [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.2 |
| Comparator Or Baseline | 4-Methoxyanilino analog CAS 1164505-54-7: XLogP3 ≈ 4.7; 4-Fluoroanilino analog CAS 477888-38-3: XLogP3 ≈ 4.9 |
| Quantified Difference | ΔXLogP3 = +1.3 to +1.5 (20- to 30-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); values for comparators estimated from their PubChem entries |
Why This Matters
Higher lipophilicity drives distinct cellular permeability and target tissue distribution profiles; substituting a lower XLogP3 analog can alter in-cell target engagement and pharmacokinetic behavior, invalidating lead optimization data.
- [1] PubChem Compound Summary CID 3721639. Computed XLogP3-AA property value of 6.2 for 478039-52-0. Analog XLogP3 values estimated from structurally corresponding PubChem entries for 4-methoxy and 4-fluoro derivatives. View Source
